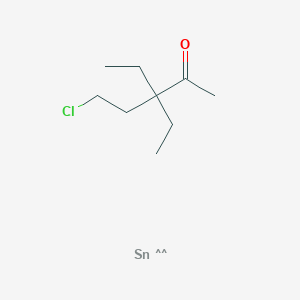
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. These compounds are known for their antimicrobial properties and are widely used in medicinal chemistry. The compound features a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms, and a benzenesulfonamide moiety, which is known for its role in various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide typically involves the reaction of 6-chloro-1,5-naphthyridine-2-amine with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom in the naphthyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in treating bacterial infections and as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide involves the inhibition of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is unique due to its specific naphthyridine ring system, which provides distinct chemical and biological properties compared to other sulfonamides. This structural feature contributes to its selective enzyme inhibition and potential therapeutic applications .
Propiedades
Número CAS |
54996-17-7 |
|---|---|
Fórmula molecular |
C14H11ClN4O2S |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
4-amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-13-7-5-12-11(17-13)6-8-14(18-12)19-22(20,21)10-3-1-9(16)2-4-10/h1-8H,16H2,(H,18,19) |
Clave InChI |
ODHRXYHJTULYLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(C=C2)N=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)


![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)



![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)


